molecular formula C8H7NO2 B8715247 1H-2,3-Benzoxazin-4(3H)-one

1H-2,3-Benzoxazin-4(3H)-one

Cat. No. B8715247
M. Wt: 149.15 g/mol
InChI Key: IRFHDKSYZZGBKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04552585

Procedure details

This reaction was run in the same manner as Example 6, Part B, using 52.5 grams (0.169 mole) of methyl 1-(phthalimidooxymethyl)benzoate and 17.0 grams (0.34 mole) of hydrazine hydrate in 800 ml of methanol to give 5.4 grams of 1H-2,3-benzoxazin-4(3H)-one; m.p. 123°-125° C.
Name
methyl 1-(phthalimidooxymethyl)benzoate
Quantity
52.5 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step Two
Quantity
800 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:23])[N:5]([O:6][CH2:7][C:8]2([CH:17]=[CH:16][CH:15]=[CH:14][CH2:13]2)C(OC)=O)C(=O)C2=CC=CC=C12.O.NN>CO>[CH2:7]1[C:8]2[CH:13]=[CH:14][CH:15]=[CH:16][C:17]=2[C:1](=[O:23])[NH:5][O:6]1 |f:1.2|

Inputs

Step One
Name
methyl 1-(phthalimidooxymethyl)benzoate
Quantity
52.5 g
Type
reactant
Smiles
C1(C=2C(C(N1OCC1(C(=O)OC)CC=CC=C1)=O)=CC=CC2)=O
Step Two
Name
Quantity
17 g
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
800 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1ONC(C2=C1C=CC=C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.4 g
YIELD: CALCULATEDPERCENTYIELD 21.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.